molecular formula C17H16FNO B1325553 4'-Azetidinomethyl-3-fluorobenzophenone CAS No. 898756-52-0

4'-Azetidinomethyl-3-fluorobenzophenone

Cat. No.: B1325553
CAS No.: 898756-52-0
M. Wt: 269.31 g/mol
InChI Key: ABDICPHLAYZDFT-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological and psychiatric conditions.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-3-fluorobenzophenone typically involves the reaction of 3-fluorobenzophenone with azetidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

4’-Azetidinomethyl-3-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

4’-Azetidinomethyl-3-fluorobenzophenone is extensively used in scientific research, particularly in the development of dopamine reuptake inhibitors. These inhibitors are crucial in the study and treatment of neurological and psychiatric disorders such as depression, schizophrenia, and Parkinson’s disease. The compound’s role as an intermediate in the synthesis of GBR 12909, a potent dopamine reuptake inhibitor, highlights its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-fluorobenzophenone primarily involves its conversion to active pharmacological agents. These agents typically target the dopamine transporter (DAT), inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The molecular pathways involved include the modulation of dopamine signaling, which is crucial for mood regulation and motor control.

Comparison with Similar Compounds

4’-Azetidinomethyl-3-fluorobenzophenone can be compared with other benzophenone derivatives such as:

    3-Azetidinomethyl-4’-fluorobenzophenone: Similar in structure but with different substitution patterns, leading to variations in pharmacological activity.

    4’-Azetidinomethyl-3-chlorobenzophenone: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

    4’-Azetidinomethyl-3-methylbenzophenone: The methyl group introduces steric hindrance, affecting the compound’s interaction with biological targets

These comparisons highlight the unique properties of 4’-Azetidinomethyl-3-fluorobenzophenone, particularly its efficacy and specificity in targeting the dopamine transporter.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDICPHLAYZDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642801
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-52-0
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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